molecular formula C12H9N3O2S2 B11618615 3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11618615
M. Wt: 291.4 g/mol
InChI Key: MRWRDNMNWFHKLH-MDWZMJQESA-N
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Description

2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone is a complex organic compound that combines the structural elements of thiophene, benzisothiazole, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone typically involves the reaction of 2-thiophenecarbaldehyde with 2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be involved in its biological activity. Additionally, the thiophene and benzisothiazole rings can interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxaldehyde: A simpler compound with similar structural elements.

    2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazine: The precursor used in the synthesis of the target compound.

    Thiophene-2-carboxaldehyde: Another related compound with a thiophene ring.

Uniqueness

2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone is unique due to its combination of thiophene, benzisothiazole, and hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9N3O2S2

Molecular Weight

291.4 g/mol

IUPAC Name

1,1-dioxo-N-[(E)-thiophen-2-ylmethylideneamino]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C12H9N3O2S2/c16-19(17)11-6-2-1-5-10(11)12(15-19)14-13-8-9-4-3-7-18-9/h1-8H,(H,14,15)/b13-8+

InChI Key

MRWRDNMNWFHKLH-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NN=CC3=CC=CS3

solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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